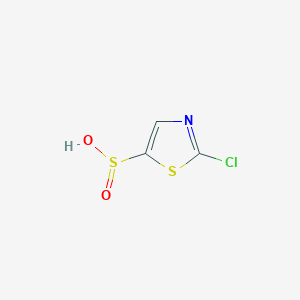
2-Chlorothiazole-5-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiazole-5-sulfinic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are found in various natural products and have significant medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazole-5-sulfinic acid typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of 2-Chlorothiazole-5-sulfinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazole-5-sulfinic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 2-Chlorothiazole-5-sulfonic acid.
Reduction: 2-Chlorothiazole.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Chlorothiazole-5-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiazole-5-sulfinic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the antimicrobial and antifungal effects observed in biological studies .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
2-Chlorothiazole-5-sulfonic acid: An oxidized form of 2-Chlorothiazole-5-sulfinic acid.
2-Chlorothiazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Uniqueness
2-Chlorothiazole-5-sulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFRJBCFBVEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














